molecular formula C8H4F3N3O2 B2534190 6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1896831-02-9

6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B2534190
CAS No.: 1896831-02-9
M. Wt: 231.134
InChI Key: MJQIUZLIHKYVNX-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to a triazolo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid involves a microwave-mediated, catalyst-free synthesis. This method uses enaminonitriles and benzohydrazides as starting materials. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The optimal reaction conditions involve using 1.0 equivalent of enaminonitrile and 2.0 equivalents of benzohydrazide in dry toluene under microwave conditions at 140°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application, especially given its eco-friendly and additive-free nature .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolo-pyridine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the triazolo-pyridine ring.

Scientific Research Applications

6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, the compound binds to the active site of these enzymes, preventing their activity and thereby modulating the signaling pathways they control . This inhibition can lead to various therapeutic effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the triazolo-pyridine ring. This combination imparts distinct electronic and steric properties, enhancing its potential as a versatile compound in various applications.

Properties

IUPAC Name

6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-5-12-6(7(15)16)13-14(5)3-4/h1-3H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQIUZLIHKYVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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